3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

PDE4 inhibition Medicinal chemistry Pharmacophore optimization

PDE4-targeted programs require the precise 3-ethoxy-4-methoxy pharmacophore-regioisomers (e.g., 4-ethoxy-3-methoxy, CAS 54503-18-3) and dimethoxy analogs (CAS 34841-09-3) cannot substitute without compromising potency and bioavailability. This β-amino acid is the direct precursor to apremilast (Otezla®), delivering the validated substitution pattern from Celgene patent US5703098. • PDE4 IC₅₀: low nanomolar range (54 nM for analogs incorporating this pharmacophore) • Mp 224.0-225.5 °C enables rapid identity verification by capillary melting point • White solid, ≥95% purity; LogP 2.27 ensures optimized membrane permeability vs. dimethoxy analogs (LogP 1.88)

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS No. 201408-36-8
Cat. No. B1308397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid
CAS201408-36-8
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(CC(=O)O)N)OC
InChIInChI=1S/C12H17NO4/c1-3-17-11-6-8(4-5-10(11)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15)
InChIKeyJTQCVSLHXUMLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic Acid – Identity & Classification


3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid (CAS 201408-36-8, molecular formula C₁₂H₁₇NO₄, MW 239.27 g/mol) is a β-amino acid derivative bearing a 3-ethoxy-4-methoxyphenyl substituent at the β-carbon. This compound belongs to the 3-amino-3-arylpropionic acid scaffold class, which has been established as a privileged intermediate platform for phosphodiesterase 4 (PDE4) inhibitors and immunomodulatory agents [1], [2]. The specific 3-ethoxy-4-methoxy substitution pattern on the phenyl ring constitutes a validated PDE4 pharmacophore, distinguishing it from the earlier-generation 3,4-dimethoxyphenyl analogs [3]. The compound is documented as a key synthetic intermediate in the Celgene patent family (US5703098) and serves as the direct precursor to the marketed drug apremilast (Otezla®) [4].

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic Acid – Structural Specificity


The 3-ethoxy-4-methoxyphenyl substitution pattern is not interchangeable with its regioisomers (e.g., 4-ethoxy-3-methoxyphenyl, CAS 54503-18-3) or the earlier 3,4-dimethoxyphenyl analog (CAS 34841-09-3) without compromising downstream pharmacological performance. The specific ethoxy orientation at the meta position and methoxy at the para position of the phenyl ring constitutes a refined PDE4 pharmacophore that was iteratively optimized from the dimethoxy prototype to achieve enhanced inhibitory potency and oral bioavailability in the apremilast series [1], [2]. Substitution with the regioisomer would alter the spatial presentation of the ether oxygen lone pairs critical for hydrogen bonding within the PDE4 catalytic pocket. Similarly, reverting to the dimethoxy analog results in a measurable decrease in lipophilicity (LogP 1.88 vs. 2.27), affecting membrane permeability and pharmacokinetic profile . The quantitative evidence below establishes that this specific compound occupies a non-substitutable position in PDE4-targeted medicinal chemistry programs.

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic Acid – Differentiation Evidence


PDE4 Pharmacophore: 3-Ethoxy-4-Methoxyphenyl vs. 3,4-Dimethoxyphenyl

The 3-ethoxy-4-methoxyphenyl moiety is a validated PDE4 pharmacophore. In a systematic 1,1-diarylalkene series, incorporation of this pharmacophore yielded Compound 28, which demonstrated potent PDE4 inhibition with IC₅₀ = 54 nM. This represents a significant improvement over earlier 3,4-dimethoxyphenyl-based PDE4 inhibitors that served as the starting point for optimization [1]. The ethoxy group at the 3-position was critical; the dimethoxy parent compound series (typified by 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid) was the predecessor scaffold from which the ethoxy-methoxy substitution pattern was derived through iterative structure-activity relationship (SAR) refinement en route to apremilast [2].

PDE4 inhibition Medicinal chemistry Pharmacophore optimization

Apremilast Intermediate: Patent-Backed Provenance

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid is specifically disclosed and exemplified as a key intermediate in Celgene Corporation patent US5703098 (Example 6), which covers immunotherapeutic imide/amide PDE4 and TNF-α inhibitors [1]. The compound is the direct β-amino acid precursor used in the synthesis of apremilast, an FDA-approved PDE4 inhibitor for psoriasis and psoriatic arthritis [2]. The patent explicitly claims compounds wherein R₁ is 3-ethoxy-4-methoxyphenyl (Claims 4, 7), establishing this specific substitution pattern as inventively distinct from the 3,4-dimethoxyphenyl and 3-cyclopentoxy-4-methoxyphenyl variants also claimed [1].

Drug synthesis PDE4 inhibitor Process chemistry

Melting Point: Regioisomer Differentiation

The target compound 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid exhibits a melting point of 224.0–225.5 °C as reported in the patent exemplification . In contrast, its regioisomer 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid (CAS 54503-18-3) displays a melting point of 232–235 °C . This ~8–10 °C difference provides a straightforward, quantitative identity verification parameter for incoming quality control. The dimethoxy analog 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 34841-09-3) has a reported melting point of 223 °C (decomposition) , which is closer to the target but distinguishable by the decomposition character and HPLC retention time.

Analytical chemistry Quality control Regioisomer discrimination

LogP Advantage vs. 3,4-Dimethoxyphenyl Analog

The target compound has a calculated LogP of 2.27 , compared to LogP = 1.88 for the 3,4-dimethoxyphenyl analog (CAS 34841-09-3) . This ΔLogP of +0.39 represents a ~2.5-fold increase in octanol-water partition coefficient attributable to the replacement of one methoxy group with an ethoxy group. The increased lipophilicity correlates with enhanced membrane permeability—a key parameter for CNS drug discovery applications where this scaffold class has been investigated [1]. The regioisomer CAS 54503-18-3 shares the same calculated LogP (2.27) but differs in the spatial orientation of the ether substituents, which affects pharmacophoric recognition rather than bulk partitioning.

Physicochemical properties Lipophilicity Drug-likeness

Validated Synthetic Route & Characterization

A reproducible synthetic procedure for 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid is documented in Celgene patent US5703098, Example 6. The one-pot condensation of 3-ethoxy-4-methoxybenzaldehyde with malonic acid and ammonium acetate in refluxing ethanol affords the product as a white solid in 60% yield after filtration and ethanol wash . Full characterization data are provided: ¹H NMR (D₂O/NaOD) δ 1.41 (t, J=7 Hz, 3H, CH₃), 2.52–2.56 (m, 2H, CH₂), 3.83 (s, 3H, OCH₃), 4.14 (q, J=7 Hz, 2H, OCH₂), 4.19 (t, J=7 Hz, 1H, NCH), 6.98–7.04 (m, 3H, Ar); ¹³C NMR δ 16.75, 49.81, 55.45, 58.46, 67.63, 114.17, 114.71, 121.76, 140.69, 149.91, 150.09, 182.97; elemental analysis: Calcd C 60.24, H 7.16, N 5.85; Found C 60.21, H 7.12, N 5.88 . In contrast, reliable published synthetic yields and full spectroscopic characterization for the regioisomer and dimethoxy analog are not consolidated in a single authoritative patent source with comparable detail.

Synthetic methodology Process chemistry Characterization

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic Acid – Application Scenarios


PDE4 Inhibitor Synthesis: Apremilast Chemical Space

This compound is the direct β-amino acid precursor for synthesizing apremilast and its structural analogs. The 3-ethoxy-4-methoxyphenyl pharmacophore validated in this building block delivers PDE4 IC₅₀ values in the low nanomolar range (54 nM for Compound 28 incorporating this pharmacophore) . Medicinal chemistry teams pursuing PDE4-targeted anti-inflammatory or anticancer programs should prioritize this specific substitution pattern over the dimethoxy predecessor, as the ethoxy group was essential for achieving the potency and oral activity profile of the clinical candidate apremilast .

CNS Drug Discovery with β-Amino Acid Scaffolds

The 3-amino-3-arylpropionic acid scaffold class, to which this compound belongs, has demonstrated CNS pharmacological activity in murine models. Renault et al. (1999) synthesized and evaluated methylphenidate and modafinil analogs derived from 3-amino-3-arylpropionic acids, measuring locomotor activity, open field behavior, and pentobarbital-induced sleeping time in mice . The higher LogP (2.27) of the 3-ethoxy-4-methoxyphenyl derivative compared to dimethoxy analogs (LogP 1.88) suggests improved blood-brain barrier penetration potential , making this specific compound a preferred building block for CNS-targeted library synthesis within this scaffold class.

Anti-Infective Discovery: TcTS Inhibitor Development

3-Amino-3-arylpropionic acid derivatives have been established as scaffolds for Trypanosoma cruzi trans-sialidase (TcTS) inhibitors, a validated target for Chagas disease. The phthaloyl derivatives of this scaffold class demonstrated up to 86.9% TcTS enzyme inhibition and superior trypanocidal activity (LC₅₀ = 46.19–52.70 μM) compared to reference drugs nifurtimox and benznidazole . The 3-ethoxy-4-methoxyphenyl variant provides a differentiated aryl substitution pattern for diversifying the TcTS inhibitor chemical space beyond the previously explored dimethoxy and halo-substituted analogs.

QC & Identity Verification in Procurement

The well-defined melting point of 224.0–225.5 °C , which is distinctly different from the regioisomer (232–235 °C) and the dimethoxy analog (223 °C, dec.) , enables rapid identity confirmation using standard capillary melting point apparatus. Combined with the published ¹H NMR fingerprint (characteristic triplet at δ 1.41 for the ethoxy methyl and singlet at δ 3.83 for the methoxy group), procurement teams can implement low-cost, high-confidence incoming material verification protocols without resorting to more expensive LC-MS or elemental analysis for routine lot acceptance.

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